molecular formula C5H14Cl2N2O B175740 3,3-Oxetanedimethanamine dihydrochloride CAS No. 111511-89-8

3,3-Oxetanedimethanamine dihydrochloride

Cat. No.: B175740
CAS No.: 111511-89-8
M. Wt: 189.08 g/mol
InChI Key: POPWYXVILDNQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Oxetanedimethanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of two amine groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Oxetanedimethanamine dihydrochloride typically involves the reaction of oxetane with formaldehyde and ammonia. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Oxetane} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{3,3-Oxetanedimethanamine} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The reaction mixture is then subjected to purification processes, such as crystallization or distillation, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-Oxetanedimethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated amines.

Scientific Research Applications

3,3-Oxetanedimethanamine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Oxetanedimethanamine dihydrochloride involves its interaction with biological molecules, primarily through its amine groups. These groups can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, thereby altering their activity and function.

Comparison with Similar Compounds

    3,3-Oxetanedimethanol: Similar in structure but lacks the amine groups.

    3,3-Oxetanedicarboxylic acid: Contains carboxylic acid groups instead of amines.

    3,3-Oxetanedimethylamine: Similar but with methyl groups attached to the nitrogen atoms.

Uniqueness: 3,3-Oxetanedimethanamine dihydrochloride is unique due to the presence of two amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-1-5(2-7)3-8-4-5;;/h1-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPWYXVILDNQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.